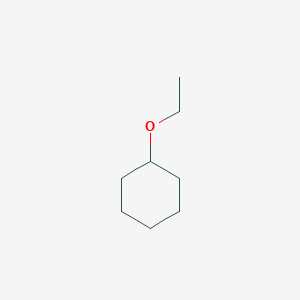

Ethoxycyclohexane

CAS No.: 932-92-3

Cat. No.: VC18724400

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932-92-3 |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| IUPAC Name | ethoxycyclohexane |

| Standard InChI | InChI=1S/C8H16O/c1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3 |

| Standard InChI Key | GJJASJCGLOUWAC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1CCCCC1 |

Introduction

Chemical Identity and Structural Characteristics

Ethoxycyclohexane is defined by the molecular formula C₈H₁₆O, comprising 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . Its IUPAC name, ethoxycyclohexane, reflects the ethoxy group attached to a cyclohexane ring. The structural configuration is represented by the SMILES string CCOC1CCCCC1, which encodes the ethoxy moiety (CCO-) bonded to the cyclohexane ring (C1CCCCC1) .

Table 1: Molecular Properties of Ethoxycyclohexane

The molecule contains 25 bonds, including 9 non-hydrogen bonds, 2 rotatable bonds (associated with the ethoxy group), and a six-membered cyclohexane ring . The ether functional group imparts moderate polarity, influencing its solubility and reactivity.

Synthesis and Manufacturing

The synthesis of ethoxycyclohexane centers on forming the C-O ether bond between cyclohexane and the ethoxy group. A widely applicable method is the Williamson ether synthesis, which involves the reaction of a cyclohexyl halide (e.g., cyclohexyl bromide) with sodium ethoxide (NaOCH₂CH₃) . This nucleophilic substitution reaction proceeds via an Sₙ2 mechanism, where the ethoxide ion displaces the halide:

Alternative approaches include acid-catalyzed addition of ethanol to cyclohexene, though this method is less efficient due to competing polymerization reactions . Recent advancements in membrane-assisted dehydrogenation, as demonstrated in methylcyclohexane systems , suggest potential pathways for optimizing etherification reactions through equilibrium shift techniques.

Physicochemical Properties

While detailed experimental data on ethoxycyclohexane’s physical properties (e.g., boiling point, density) are absent from the reviewed sources, inferences can be drawn from its molecular structure. The compound’s hydrophobic cyclohexane ring and polar ether group suggest limited water solubility and a boiling point range comparable to analogous ethers (e.g., ethoxyethane, bp 34.6°C). The rotatable ethoxy bond contributes to conformational flexibility, potentially affecting its phase behavior and intermolecular interactions.

Applications and Industrial Relevance

Handling precautions should include ventilation controls and personal protective equipment to mitigate inhalation and dermal exposure risks.

Regulatory and Environmental Impact

Regulatory data for ethoxycyclohexane are scarce, but its environmental persistence and toxicity to aquatic organisms warrant caution. Analogous cyclohexane derivatives exhibit acute aquatic toxicity (Category 1) , suggesting that ethoxycyclohexane may require similar handling under the Globally Harmonized System (GHS).

Future Research Directions

-

Experimental Characterization: Systematic studies on ethoxycyclohexane’s thermodynamic properties (e.g., vapor pressure, solubility) are needed.

-

Catalytic Synthesis: Exploring palladium membrane reactors, as used in methylcyclohexane dehydrogenation , could enhance yield and selectivity.

-

Toxicological Profiling: In vivo studies to establish NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) values.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume